(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is an organic compound that features a phenylsulfanyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a phenylsulfanyl compound with a suitable ethan-1-ol derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an inert solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of a precursor compound in the presence of a palladium catalyst. This method offers the advantage of high selectivity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfanylbenzene: Lacks the ethan-1-ol moiety, making it less versatile in chemical reactions.
(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, leading to different chemical and biological properties.
(1R)-1-[4-(phenylsulfanyl)phenyl]propan-1-ol: Contains a propan-1-ol moiety, which affects its reactivity and applications.
Uniqueness
(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of both a phenylsulfanyl group and an ethan-1-ol moiety. This combination allows for a wide range of chemical reactions and potential applications in various fields. The compound’s structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1R)-1-(4-phenylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMPJXXFCFXTH-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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